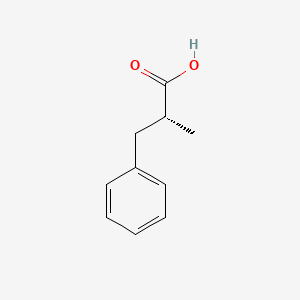
(2R)-2-methyl-3-phenylpropanoic acid
Vue d'ensemble
Description
The compound “(2R)-2-methyl-3-phenylpropanoic acid” is likely an organic compound due to its structure. It contains a carboxylic acid group (-COOH), a phenyl group (a variant of a benzene ring), and a methyl group (-CH3). The “(2R)” denotes the configuration of the chiral center in the molecule .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the carboxylic acid group and the attachment of the phenyl and methyl groups at the correct positions and with the correct stereochemistry .Molecular Structure Analysis
The molecular structure of a compound like this can be determined using techniques such as X-ray crystallography or NMR spectroscopy . These techniques can provide information about the arrangement of atoms in the molecule and the configuration of the chiral center .Chemical Reactions Analysis
The compound could participate in various chemical reactions. As a carboxylic acid, it could undergo reactions such as esterification or amide formation. The phenyl group could participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
Physical properties of a compound like this could include its melting point, boiling point, solubility in various solvents, and crystal structure. Chemical properties could include its acidity (pKa), reactivity with various reagents, and stability under different conditions .Applications De Recherche Scientifique
1. Optical Resolution and Synthesis Techniques
- Research has explored the optical resolution of related compounds such as threo-2-amino-3-hydroxy-3-phenylpropanoic acid, a compound structurally similar to (2R)-2-methyl-3-phenylpropanoic acid. Techniques involve using different resolving agents and crystallization methods to achieve optical purities of 90-97% (Shiraiwa et al., 2003).
- Another study on the synthesis, resolution, and assignment of absolute configuration of 2-(α-hydroxy)aryl acrylate esters also contributes to understanding the chemical behavior and synthesis possibilities of similar compounds (Drewes et al., 1992).
2. Application in Cross-Coupling Chemical Reactions
- The compound has been studied in the context of meta-C–H arylation and methylation, showcasing its utility in cross-coupling chemical reactions. This is significant for organic synthesis and the development of new chemical entities (Wan et al., 2013).
3. NMR Studies and Coordination Compounds
- NMR (Nuclear Magnetic Resonance) studies have investigated the interaction of similar compounds with metals like palladium, providing insights into the compound's behavior in coordination chemistry (Warnke & Trojanowska, 1993).
4. Development of Pharmaceutical Compounds
- In pharmaceutical research, derivatives of 3-phenylpropanoic acid have been explored for their potential in drug development, such as in the discovery of potent GPR40 agonists for diabetes treatment (Negoro et al., 2010).
5. Understanding Stereochemistry
- The stereochemistry of various 3-phenylpropanoic acid derivatives has been a subject of study, aiding in the understanding of chiral molecules and their configurations in chemical synthesis (Watson & Youngson, 1968).
6. Application in Molecular Machines
- Research into the aminolysis of 2-cyano-2-phenylpropanoic anhydride, producing 2-cyano-2-phenylpropanoic acid, has implications for the development of molecular machines, demonstrating the compound's relevance in advanced materials science (Biagini et al., 2020).
Mécanisme D'action
Target of Action
It’s worth noting that similar compounds have been found to interact with various receptors and enzymes in the body .
Mode of Action
Similar compounds have been found to interact with their targets in a variety of ways, including binding to receptors, inhibiting enzymes, and modulating cellular signaling pathways .
Biochemical Pathways
Similar compounds have been found to influence a variety of biochemical pathways, including those involved in neurotransmission, inflammation, and cellular metabolism .
Pharmacokinetics
Similar compounds have been found to exhibit a variety of pharmacokinetic properties, including rapid absorption, wide distribution, extensive metabolism, and efficient excretion .
Result of Action
Similar compounds have been found to exert a variety of effects at the molecular and cellular levels, including modulation of receptor activity, alteration of enzyme function, and regulation of cellular signaling pathways .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of (2R)-2-methyl-3-phenylpropanoic acid. Factors such as temperature, light, and humidity can affect the stability and degradation of the compound, potentially influencing its bioavailability and therapeutic efficacy .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
(2R)-2-methyl-3-phenylpropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-8(10(11)12)7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,11,12)/t8-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCIIDRLDHRQKPH-MRVPVSSYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC1=CC=CC=C1)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-2-methyl-3-phenylpropanoic acid | |
CAS RN |
14367-67-0 | |
| Record name | (2R)-2-methyl-3-phenylpropanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details









Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl)-N-(2-morpholinoethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2855766.png)


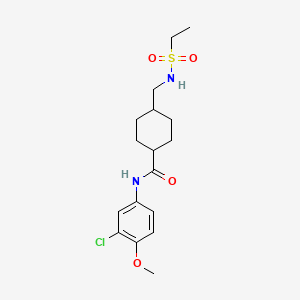
![2-(1H-benzo[d]imidazol-1-yl)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)acetamide](/img/structure/B2855773.png)
![5,6-Dihydro-4H-pyrrolo[1,2-c][1,2,3]oxadiazol-7-ium-3-olate](/img/structure/B2855774.png)
![ethyl 4-{4-[(8-oxo-6-thioxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-7(6H)-yl)methyl]benzoyl}piperazine-1-carboxylate](/img/no-structure.png)
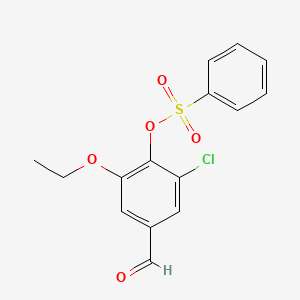
![(1S,2S,3R,5S,6R)-9-Oxatricyclo[4.2.1.02,5]nonan-3-ol](/img/structure/B2855778.png)
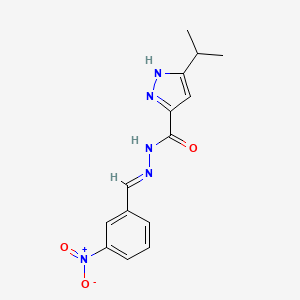
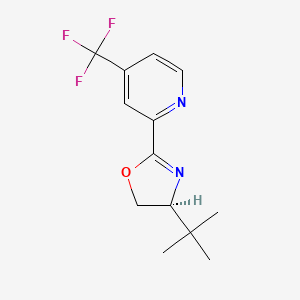
![2,3,4-Trimethyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B2855782.png)
![8-(3,4-dimethylphenyl)-3-(2-ethoxyethyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2855784.png)
